2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c1-15-10-11-19(16(2)12-15)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)14-17-6-5-7-18(13-17)23(24,25)26/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYDLEFJWBSEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 892360-74-6) is a member of the benzo[e][1,2,4]thiadiazin class of compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 460.5 g/mol. The structure features a thiadiazin core, substituted with a trifluoromethyl group and a dimethylphenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 892360-74-6 |
| Molecular Formula | C23H19F3N2O3S |
| Molecular Weight | 460.5 g/mol |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor , anticonvulsant , and anti-inflammatory properties. The following sections detail findings from various studies.
Antitumor Activity
Several studies have indicated that compounds within the thiadiazin class exhibit significant antitumor activity. For instance, in vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves interference with cellular signaling pathways associated with proliferation and apoptosis.
- Case Study : A related compound demonstrated cytotoxic effects against MCF-7 breast cancer cells with a GI50 value of approximately 3.18 µM . This suggests that structural modifications similar to those in our target compound may enhance antitumor efficacy.
Anticonvulsant Properties
The anticonvulsant potential of related thiadiazin derivatives has been explored through various animal models. Compounds exhibiting similar structural characteristics have shown effectiveness in reducing seizure frequency.
- Research Findings : A series of benzyl-substituted thiadiazines demonstrated significant anticonvulsant activity with effective doses comparable to established medications like phenobarbital .
Anti-inflammatory Effects
Anti-inflammatory properties are another area where this compound may exhibit activity. Thiadiazine derivatives have been noted for their ability to modulate inflammatory pathways.
- Experimental Evidence : Inflammation models have shown that certain structural analogs can reduce markers of inflammation significantly, suggesting that our compound may also possess similar properties .
Mechanistic Insights
The biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Many thiadiazines inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors contributes to anticonvulsant effects.
- Cell Cycle Interference : Inducing cell cycle arrest in cancer cells is a common mechanism observed in related compounds.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of thiadiazine compounds exhibit significant anticancer properties. The structural characteristics of 2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide may enhance its efficacy against specific cancer cell lines. For instance:
- Case Study : A synthesized derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Properties
Thiadiazine derivatives have been reported to possess antimicrobial activities. The trifluoromethyl group in this compound may enhance lipophilicity and cellular uptake, potentially increasing its effectiveness against bacterial strains.
- Research Findings : In vitro tests showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Photonic Materials
The unique optical properties of thiadiazine compounds make them suitable for applications in photonics. The incorporation of fluorinated groups can modify the electronic properties of materials.
- Application Example : Research has indicated that compounds similar to this compound can be used in the development of organic light-emitting diodes (OLEDs) due to their favorable charge transport properties .
Table of Comparative Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
